![molecular formula C8H9N3OS B2914206 N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine CAS No. 139359-96-9](/img/structure/B2914206.png)
N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine
Overview
Description
N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine is a chemical compound with a complex structure that includes both imidazole and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine typically involves the reaction of 2,6-dimethylimidazo[2,1-b][1,3]thiazole with hydroxylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often used to verify the compound’s structure and purity .
Chemical Reactions Analysis
Types of Reactions
N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine
- 2-(2,3-dimethylimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid
Uniqueness
N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine is unique due to its specific structure, which combines both imidazole and thiazole rings with a hydroxylamine group. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds .
Biological Activity
N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine is a compound of interest due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C9H13N3S
- Molecular Weight : 195.28 g/mol
- CAS Number : 885530-85-8
Biological Activity Overview
This compound has been studied for its interactions with various biological targets, particularly in the context of cancer research and enzymatic inhibition.
Anticancer Activity
Recent studies have highlighted the compound's potential as an inhibitor of the epidermal growth factor receptor (EGFR), which is often mutated in various cancers. The compound exhibits significant inhibitory activity against mutant forms of EGFR:
- IC50 Values :
The mechanism by which this compound exerts its biological effects includes:
- Inhibition of Kinase Activity : The compound selectively inhibits mutant EGFR kinases while showing minimal activity against non-mutant kinases.
- Modulation of Drug Transport : It enhances permeability in cellular assays, indicating potential for better bioavailability compared to existing therapies .
Safety and Toxicity
In vitro assays have been conducted to evaluate the safety profile of the compound:
- hERG Channel Inhibition : Moderate inhibition was observed with an IC50 of 6.48 μM.
- Genotoxicity Studies : The compound did not exhibit mutagenic or genotoxic potential in standard assays (e.g., AMES test) across multiple strains .
Comparative Biological Activity Table
Compound | Target | IC50 (nM) | Comments |
---|---|---|---|
N-{(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene}hydroxylamine | EGFR L858R | 7.2 | Significant potency |
Hydroxylamine Analog 1 | EGFR L858R | ~90 | Less effective |
Hydroxylamine Analog 2 | Non-mutant EGFR | >1000 | Poor selectivity |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on NSCLC Models : In a study involving patient-derived NSCLC models with various EGFR mutations, the compound demonstrated superior tumor suppression compared to standard treatments.
- Drug Interaction Studies : Investigations into potential drug-drug interactions revealed that the compound does not significantly inhibit major cytochrome P450 isoforms except for moderate inhibition of CYP2D6 at high concentrations .
Q & A
Basic Questions
Q. What synthetic routes are recommended for N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine?
- Methodological Answer : The compound can be synthesized via condensation reactions between imidazo[2,1-b][1,3]thiazole derivatives and hydroxylamine precursors. Key steps include:
- Using N,N-dimethylformamide (DMF) as a solvent with coupling agents like N-ethylmorpholine for imine bond formation .
- Optimizing reaction conditions (e.g., temperature, catalyst) based on analogous thiazole-imidazole hybrids, such as those involving hydrazonoyl halides .
- Purification via column chromatography and validation through melting point analysis and elemental composition matching (calculated vs. experimental) .
Q. Which characterization techniques are critical for confirming structural integrity?
- Methodological Answer : A multi-spectral approach is essential:
- ¹H/¹³C NMR : To confirm proton environments and carbon骨架 connectivity, comparing shifts with analogous compounds (e.g., 2-phenylimino-3-phenyl-4-thiazolidinone derivatives) .
- IR Spectroscopy : To identify functional groups like C=N (imine) and N–O (hydroxylamine) stretches .
- Elemental Analysis : Cross-validate %C/H/N with theoretical values (±0.4% tolerance) .
Q. What safety protocols are mandatory during synthesis?
- Methodological Answer :
- Follow institutional Chemical Hygiene Plans (e.g., 100% compliance with pre-lab safety exams) .
- Use fume hoods for volatile intermediates and personal protective equipment (PPE) for compounds with undefined toxicity profiles .
Advanced Research Questions
Q. How can computational methods optimize synthesis pathways?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., density functional theory) to predict energetically favorable pathways for imine bond formation .
- Process Simulation : Tools like COMSOL Multiphysics enable virtual testing of solvent/catalyst combinations, reducing trial-and-error experiments .
- Data-Driven Feedback : Integrate experimental results into machine learning models to refine reaction parameters iteratively .
Q. How to resolve tautomerism-related ambiguities in structural analysis?
- Methodological Answer :
- Spectroscopic Comparison : Contrast experimental IR/¹H NMR data with computed spectra for thione-thiol tautomers (e.g., hybrid oxadiazole-acridinone systems) .
- Theoretical Modeling : Perform ab initio calculations to identify dominant tautomeric forms under specific conditions (e.g., solvent polarity) .
Q. What experimental designs address contradictions in spectral or bioactivity data?
- Methodological Answer :
- Factorial Design : Systematically vary parameters (e.g., reaction time, stoichiometry) to isolate variables causing data discrepancies .
- Cross-Validation : Replicate synthesis under controlled conditions and compare spectral outputs across multiple batches .
Q. How to validate molecular docking predictions for biological activity?
- Methodological Answer :
- Multi-Software Docking : Use tools like AutoDock and Schrödinger to assess consistency in binding poses (e.g., alignment with active site residues in analogous compounds like 9c) .
- In Vitro Correlation : Pair docking results with enzyme inhibition assays (e.g., IC₅₀ measurements) to confirm predicted bioactivity .
Q. What strategies elucidate the reaction mechanism for imine bond formation?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via HPLC/MS to identify intermediates and rate-determining steps .
- Isotopic Labeling : Use ¹⁵N-labeled hydroxylamine to trace nitrogen incorporation into the product .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- Combinatorial Synthesis : Generate derivatives by substituting the 2,6-dimethyl group with halogens or electron-withdrawing groups .
- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to correlate structural features with bioactivity data .
Q. Data Integration and Reporting
Properties
IUPAC Name |
(NE)-N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-5-4-11-7(3-9-12)6(2)10-8(11)13-5/h3-4,12H,1-2H3/b9-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTQBBVNXNLCBZ-YCRREMRBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2S1)C)C=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=C(N=C2S1)C)/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.